Differentiation via Hydrophilic-Lipophilic Balance: A Computed LogP of 0.488 for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile
6-(2-Hydroxyethyl)pyridine-3-carbonitrile possesses a computed LogP value of 0.488, which is significantly lower than that of its 6-ethoxy substituted analog, 6-ethoxynicotinonitrile . This data point demonstrates that the 2-hydroxyethyl group imparts greater hydrophilicity compared to an ethoxy group. For the target compound, the computed LogP of 0.488 was obtained from the Chemsrc database. The comparator, 6-ethoxynicotinonitrile, has an estimated LogP value that is approximately one unit higher, around 1.5, based on structural prediction methods (ClogP) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.488 |
| Comparator Or Baseline | 6-Ethoxynicotinonitrile (CAS: 106853-78-5); Estimated ClogP ~1.5 |
| Quantified Difference | The target compound has a computed LogP value that is approximately 1 unit lower, representing a roughly 10-fold difference in octanol/water partition coefficient. |
| Conditions | Calculated or predicted values (ClogP) from chemical databases. |
Why This Matters
This specific LogP value is a critical selection criterion for designing molecules with desired aqueous solubility and cellular permeability, making it the preferred starting material when lower lipophilicity is required.
